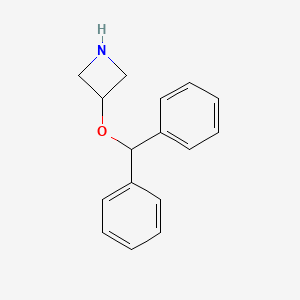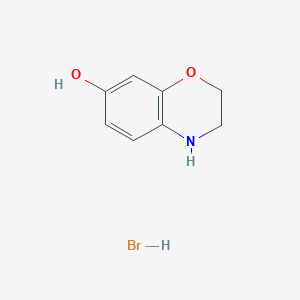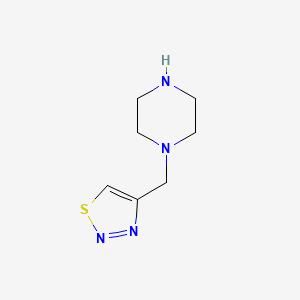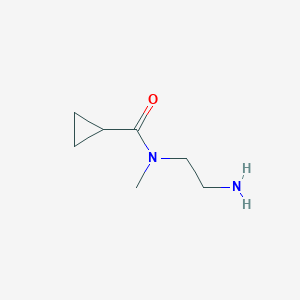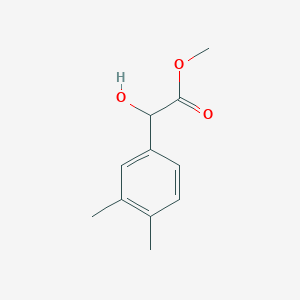
Methyl 2-(3,4-dimethylphenyl)-2-hydroxyacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(3,4-dimethylphenyl)-2-hydroxyacetate is an organic compound characterized by its aromatic ring substituted with two methyl groups and an ester functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 2-(3,4-dimethylphenyl)-2-hydroxyacetate can be synthesized through several methods. One common approach involves the esterification of 2-(3,4-dimethylphenyl)-2-hydroxyacetic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as p-toluenesulfonic acid or acidic ion-exchange resins can be used to facilitate the esterification reaction. The process may also include purification steps such as distillation or crystallization to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-(3,4-dimethylphenyl)-2-hydroxyacetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nitration with a mixture of nitric acid and sulfuric acid; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 2-(3,4-dimethylphenyl)-2-oxoacetic acid or 2-(3,4-dimethylphenyl)acetic acid.
Reduction: 2-(3,4-dimethylphenyl)-2-hydroxyethanol.
Substitution: 2-(3,4-dimethylphenyl)-2-hydroxyacetate derivatives with nitro or halogen substituents.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(3,4-dimethylphenyl)-2-hydroxyacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which methyl 2-(3,4-dimethylphenyl)-2-hydroxyacetate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating biochemical pathways. The ester functional group can undergo hydrolysis to release the active hydroxyacetic acid derivative, which may then participate in further reactions.
Vergleich Mit ähnlichen Verbindungen
Methyl 2-(3,4-dimethylphenyl)-2-hydroxyacetate can be compared with other esters and hydroxyacetates:
Methyl 2-hydroxyacetate: Lacks the aromatic ring and methyl substituents, resulting in different reactivity and applications.
Ethyl 2-(3,4-dimethylphenyl)-2-hydroxyacetate: Similar structure but with an ethyl ester group, which may influence its physical properties and reactivity.
2-(3,4-Dimethylphenyl)-2-hydroxyacetic acid: The free acid form, which has different solubility and reactivity compared to the ester.
The unique combination of the aromatic ring with methyl substituents and the ester functional group in this compound makes it a versatile compound with distinct properties and applications.
Eigenschaften
Molekularformel |
C11H14O3 |
|---|---|
Molekulargewicht |
194.23 g/mol |
IUPAC-Name |
methyl 2-(3,4-dimethylphenyl)-2-hydroxyacetate |
InChI |
InChI=1S/C11H14O3/c1-7-4-5-9(6-8(7)2)10(12)11(13)14-3/h4-6,10,12H,1-3H3 |
InChI-Schlüssel |
PPAFHXFAJTUHOG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)C(C(=O)OC)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


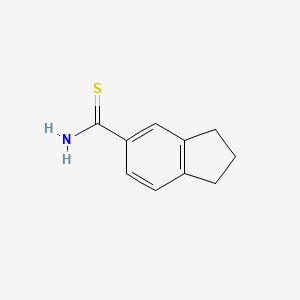
![3-[(6-Methylpyridin-2-yl)amino]propanoic acid](/img/structure/B13522560.png)

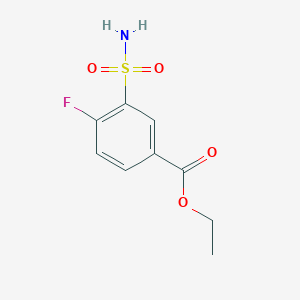

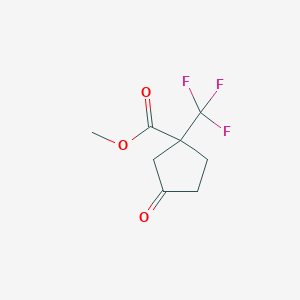
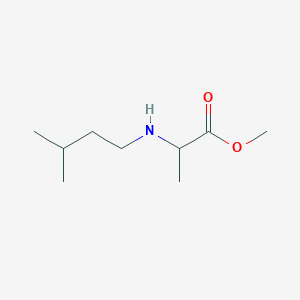

![1-methyl-2-[2-(trimethylsilyl)ethynyl]-1H-1,3-benzodiazole](/img/structure/B13522612.png)
